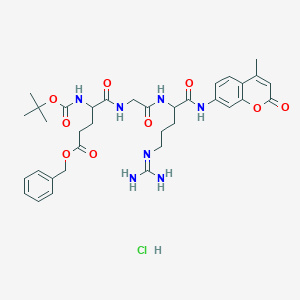

Boc-Glu(OBzl)-Gly-Arg-AMC HCl

Beschreibung

BenchChem offers high-quality Boc-Glu(OBzl)-Gly-Arg-AMC HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Glu(OBzl)-Gly-Arg-AMC HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N7O9.ClH/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22;/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPBOFRTQMAFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46ClN7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585089 |

Source

|

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-22-3 |

Source

|

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Glu(OBzl)-Gly-Arg-AMC HCl: A Fluorogenic Substrate for Serine Protease Activity

This guide provides a comprehensive technical overview of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC HCl, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, mechanism of action, and practical applications in enzyme kinetics, with a focus on providing field-proven insights and robust experimental protocols.

Introduction: Unveiling the Utility of a Key Research Tool

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a synthetic peptide derivative that serves as a highly sensitive tool for the detection and quantification of serine protease activity.[1][2] Its design incorporates a specific amino acid sequence recognized by certain proteases, coupled with a fluorophore that is unquenched upon enzymatic cleavage. This substrate is particularly valuable in studying enzymes involved in the blood coagulation cascade, such as Factor IXa and Factor XIIa, as well as other serine proteases like trypsin.[1] The tert-butyloxycarbonyl (Boc) protecting group on the glutamic acid residue and the benzyl ester (OBzl) on its side chain enhance the substrate's stability and facilitate its interaction with the active site of target enzymes.[2]

Chemical Structure and Physicochemical Properties

The precise chemical structure of Boc-Glu(OBzl)-Gly-Arg-AMC HCl is fundamental to its function. The molecule consists of a tripeptide, Glutamic acid - Glycine - Arginine, with specific modifications. The N-terminus of the glutamic acid is protected by a Boc group, and its side chain carboxyl group is esterified with a benzyl group. The C-terminus of the arginine is linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond. The entire molecule is supplied as a hydrochloride salt.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₆ClN₇O₉ | [3][4] |

| Molecular Weight | 744.2 g/mol | [3][4] |

| Appearance | Yellowish powder | Inferred from related compounds |

| Solubility | Soluble in DMSO; Insoluble in water | Inferred from similar compounds |

| Storage | Store at -20°C, protected from light and moisture | Inferred from supplier recommendations |

Mechanism of Action: A Fluorescence-Based Reporter System

The utility of Boc-Glu(OBzl)-Gly-Arg-AMC HCl as a research tool lies in its clever design as a fluorogenic substrate. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched and exhibits minimal fluorescence. However, upon interaction with a target serine protease, the enzyme recognizes the specific amino acid sequence and cleaves the amide bond between the C-terminal arginine and the AMC moiety.[3][5] This cleavage event liberates the free AMC, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for real-time monitoring of the reaction kinetics.

The fluorescence of the liberated AMC can be measured using a spectrofluorometer with an excitation wavelength of approximately 341-380 nm and an emission wavelength of around 441-460 nm.

Below is a diagram illustrating the enzymatic cleavage and subsequent fluorescence of Boc-Glu(OBzl)-Gly-Arg-AMC HCl.

Caption: General workflow for an enzyme assay.

Scientific Integrity and Self-Validating Systems

To ensure the trustworthiness of experimental results, it is imperative to incorporate a self-validating system within the assay protocol. This includes:

-

Negative Controls: Wells containing all components except the enzyme to measure background fluorescence and substrate auto-hydrolysis.

-

Positive Controls: A known active enzyme to confirm the substrate and assay conditions are suitable.

-

Inhibitor Controls: The inclusion of a known inhibitor of the target protease to demonstrate the specificity of the assay.

-

Standard Curve: A standard curve of free AMC is essential for the accurate quantification of the product formed.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Boc-Glu(OBzl)-Gly-Arg-AMC HCl. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a valuable and versatile tool for the study of serine proteases. Its well-defined chemical structure and reliable fluorogenic mechanism of action make it an excellent choice for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. By following robust experimental protocols and incorporating self-validating controls, researchers can obtain accurate and reproducible data, advancing our understanding of the roles of these important enzymes in health and disease.

References

-

Bachem AG. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC · HCl. Cambridge Bioscience. Retrieved January 26, 2026, from [Link]

-

Chem-Impex. (n.d.). Boc-Gly-Lys-Arg-AMC·HCl. Retrieved January 26, 2026, from [Link]

-

PeptaNova GmbH. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC HCl. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Chem-Impex. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC·HCl. Retrieved January 26, 2026, from [Link]

Sources

- 1. Boc-Glu(OBzl)-Gly-Arg-AMC › PeptaNova [peptanova.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Boc-Glu(OBzl)-Gly-Arg-AMC HCl | C35H46ClN7O9 | CID 16219031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorogenic Substrate Boc-Glu(OBzl)-Gly-Arg-AMC HCl: Principles and Applications

This guide provides a comprehensive technical overview of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC HCl, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of its mechanism, provide detailed protocols for its use, and offer insights into data interpretation and troubleshooting, grounded in established scientific literature.

Introduction: The Power of Fluorogenic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to a vast array of biological processes. Their dysregulation is implicated in numerous diseases, making them critical targets for therapeutic intervention. The study of protease activity and the screening for their inhibitors require sensitive and reliable assay methods. Fluorogenic peptide substrates are powerful tools in this endeavor, offering a continuous and highly sensitive means to monitor enzymatic activity.[1]

These substrates consist of a peptide sequence recognized by a specific protease, conjugated to a fluorescent reporter molecule, or fluorophore. In its intact state, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage of the peptide at a specific site, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.

Boc-Glu(OBzl)-Gly-Arg-AMC HCl: A Closer Look

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a synthetic peptide substrate designed for the sensitive detection of several serine proteases. Its structure and function are tailored for robust performance in a variety of research applications.

Chemical Structure and Properties

-

Chemical Name: tert-Butyloxycarbonyl-L-glutamyl(γ-benzyl ester)-glycyl-L-arginyl-7-amino-4-methylcoumarin hydrochloride

-

Molecular Formula: C₃₅H₄₆ClN₇O₉[2]

-

Molecular Weight: 744.2 g/mol [2]

The key components of this substrate are:

-

Peptide Sequence (Glu-Gly-Arg): This tripeptide sequence is recognized and cleaved by specific proteases. The cleavage occurs at the carboxyl side of the Arginine (Arg) residue.

-

Protecting Groups (Boc and OBzl): The tert-butyloxycarbonyl (Boc) group at the N-terminus and the benzyl (OBzl) ester on the glutamic acid side chain enhance the substrate's stability and solubility in organic solvents, which is crucial for storage and initial dissolution.[3]

-

Fluorophore (AMC): 7-amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore. When conjugated to the peptide, its fluorescence is quenched.

-

HCl Salt: The hydrochloride salt form improves the solubility and stability of the peptide in aqueous solutions.

Principle of Action: From Quenched to Fluorescent

The core principle of this fluorogenic substrate lies in the enzymatic liberation of the AMC fluorophore.

Caption: Experimental workflow for a fluorogenic protease assay.

Data Analysis and Interpretation

AMC Standard Curve

Plot the fluorescence intensity of the AMC standards against their corresponding concentrations. Perform a linear regression to obtain the slope of the line. This slope represents the fluorescence units per mole of AMC and will be used to convert the rate of fluorescence increase in the enzymatic reaction to the rate of product formation.

Calculating Enzyme Activity

-

Determine the Initial Velocity (V₀): For each enzyme concentration, plot the fluorescence intensity against time. The initial, linear portion of this curve represents the initial velocity of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).

-

Convert to Molar Rate: Use the slope from the AMC standard curve to convert the rate of change in fluorescence to the rate of substrate cleavage in molar units.

-

Activity (mol/min) = (ΔRFU/Δt) / (slope of AMC standard curve)

-

-

Enzyme Kinetics (Optional): To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Solution(s) |

| High Background Fluorescence | - Substrate degradation (hydrolysis) | - Prepare fresh substrate solutions. - Store stock solutions protected from light and moisture. |

| - Contaminated reagents or buffer | - Use high-purity water and reagents. - Filter-sterilize buffers. | |

| Low or No Signal | - Inactive enzyme | - Use a fresh enzyme aliquot. - Ensure proper storage and handling of the enzyme. |

| - Incorrect assay conditions (pH, temp) | - Optimize the assay buffer and temperature for your specific enzyme. | |

| - Substrate concentration too low | - Increase the substrate concentration. | |

| Precipitation in Wells | - Poor substrate solubility | - Ensure the final DMSO concentration in the assay is low (typically <5%) but sufficient to maintain solubility. - Gently vortex the substrate working solution before adding to the plate. |

| - Incompatible buffer components | - Test different buffer systems. | |

| Non-linear Reaction Progress | - Substrate depletion | - Use a lower enzyme concentration or a higher substrate concentration. |

| - Enzyme instability | - Add stabilizing agents like BSA or glycerol to the assay buffer. | |

| - Product inhibition | - Analyze only the initial linear phase of the reaction. |

Conclusion

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a versatile and sensitive fluorogenic substrate for the study of trypsin and coagulation factors IXa and XIIa. By understanding the fundamental principles of its action and employing carefully planned experimental protocols, researchers can obtain reliable and reproducible data on protease activity. This guide provides a solid foundation for the successful application of this valuable tool in drug discovery and basic research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16219031, Boc-Glu(OBzl)-Gly-Arg-AMC HCl. [Link]

-

Morita, T., Kato, H., Iwanaga, S., Takada, K., Kimura, T., & Sakakibara, S. (1977). New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase. Journal of Biochemistry, 82(5), 1495–1498. [Link]

-

Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers, 40(4), 399–416. [Link]

-

PeptaNova GmbH. Boc-Glu(OBzl)-Gly-Arg-AMC. [Link]

-

Pavlov, V., et al. (2006). Probing single-stranded DNA and its biomolecular interactions through direct catalytic activation of factor XII, a protease of the blood coagulation cascade. Biochemical and Biophysical Research Communications, 349(3), 1011-5. [Link]

-

PeptaNova GmbH. Boc-Glu(OBzl)-Ala-Arg-AMC. [Link]

-

PubChem. Inhibition of human beta factor 12a using fluorogenic substrate Boc-Gln-Gly-Arg-AMC... [Link]

-

R&D Systems. Mca-RPPGFSAFK(Dnp)-OH Fluorogenic Peptide Substrate (ES005). [Link]

Sources

An In-Depth Technical Guide to the Enzymatic Cleavage of Boc-Glu(OBzl)-Gly-Arg-AMC HCl

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC HCl, its enzymatic cleavage, and its applications in research and drug discovery. As a tool for assessing the activity of specific serine proteases, this substrate is of significant interest to professionals in enzymology, hematology, and pharmacology. This document will delve into the core principles of the enzymatic assay, detail the enzymes known to process this substrate, provide robust experimental protocols, and offer expert insights into troubleshooting and advanced applications. The information herein is grounded in established scientific literature and best practices to ensure accuracy, reliability, and reproducibility in your experimental endeavors.

Introduction to Boc-Glu(OBzl)-Gly-Arg-AMC HCl

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a synthetic peptide substrate designed for the sensitive and specific measurement of certain protease activities. Its structure consists of a tripeptide sequence, Glutamic acid - Glycine - Arginine, which is recognized and cleaved by specific enzymes. The peptide is modified with protecting groups: a tert-butyloxycarbonyl (Boc) group at the N-terminus and a benzyl ester (OBzl) on the Glutamic acid side chain. These modifications enhance the substrate's stability and specificity.

The key to its utility lies in the C-terminal conjugation of the peptide to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is liberated, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal forms the basis of a highly sensitive and continuous assay.

The Principle of the Fluorogenic Assay

The enzymatic assay using Boc-Glu(OBzl)-Gly-Arg-AMC HCl is based on a straightforward yet powerful principle: the enzymatic liberation of a fluorophore.

-

Substrate Cleavage: A protease that recognizes the -Gly-Arg- sequence cleaves the peptide bond between the C-terminal Arginine and the AMC molecule.

-

Fluorescence Emission: The released 7-amino-4-methylcoumarin (AMC) is a fluorescent molecule with an excitation maximum typically between 340-360 nm and an emission maximum in the range of 440-460 nm.

-

Quantification of Activity: The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. This allows for the quantitative determination of enzyme kinetics and the screening of inhibitors.

Caption: Enzymatic cleavage of Boc-Glu(OBzl)-Gly-Arg-AMC.

Enzymes that Cleave Boc-Glu(OBzl)-Gly-Arg-AMC HCl

This substrate is primarily recognized by serine proteases that exhibit a preference for cleaving after an Arginine residue. The specificity is further refined by the preceding amino acids in the P2 and P3 positions.

Coagulation Factor IXa

Factor IXa is a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Its primary role is to activate Factor X to Factor Xa. Boc-Glu(OBzl)-Gly-Arg-AMC is a known fluorogenic substrate for Factor IXa, making it a valuable tool for studying the activity of this enzyme and for screening potential inhibitors.

Coagulation Factor XIIa

Factor XIIa is the activated form of Factor XII and is involved in the initiation of the intrinsic coagulation pathway, the kinin-kallikrein system, and the complement system. This substrate is also efficiently cleaved by Factor XIIa, enabling research into its multifaceted roles in thrombosis and inflammation.[1]

Trypsin and Trypsin-like Enzymes

Trypsin is a well-characterized serine protease found in the digestive system that cleaves peptides on the C-terminal side of Lysine or Arginine residues. Due to this specificity, trypsin and other trypsin-like enzymes can also cleave Boc-Glu(OBzl)-Gly-Arg-AMC.[2] When studying crude biological samples, it is crucial to consider the potential contribution of trypsin-like proteases to the overall measured activity.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step methodology for conducting an enzymatic assay using Boc-Glu(OBzl)-Gly-Arg-AMC HCl.

Materials and Reagents

-

Substrate: Boc-Glu(OBzl)-Gly-Arg-AMC HCl

-

Enzyme: Purified Factor IXa, Factor XIIa, or Trypsin

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA). The optimal buffer composition may vary depending on the enzyme.

-

Solvent for Substrate: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Standard: 7-Amino-4-methylcoumarin (AMC) for generating a standard curve.

-

Microplate: Black, flat-bottom 96-well or 384-well plates are recommended to minimize background fluorescence and light scattering.

-

Fluorescence Microplate Reader: Capable of excitation at ~350-360 nm and emission detection at ~440-460 nm.

Reagent Preparation

Substrate Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of Boc-Glu(OBzl)-Gly-Arg-AMC HCl.

-

Dissolve in a minimal amount of anhydrous DMSO. The substrate is sparingly soluble in aqueous solutions, so a concentrated stock in DMSO is necessary.[3]

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Enzyme Working Solution:

-

Prepare a stock solution of the enzyme in a suitable buffer (refer to the manufacturer's instructions).

-

On the day of the experiment, dilute the enzyme stock to the desired working concentration in cold assay buffer. Keep the enzyme on ice.

AMC Standard Stock Solution (e.g., 1 mM):

-

Dissolve a known amount of AMC in DMSO to create a concentrated stock solution.

-

Store in aliquots at -20°C, protected from light.

Experimental Workflow

Caption: A typical workflow for an enzymatic assay.

AMC Standard Curve Generation

It is essential to generate an AMC standard curve for each experiment to convert the relative fluorescence units (RFU) to the molar amount of product formed.

-

Prepare a series of dilutions of the AMC stock solution in the assay buffer, ranging from 0 to a concentration that covers the expected signal range of your enzymatic reaction.

-

Add these dilutions to the microplate in triplicate.

-

Read the fluorescence of the standards at the same settings used for the enzymatic assay.

-

Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The resulting linear regression will provide a conversion factor (slope) to calculate the amount of product formed in the enzymatic reaction.

Enzyme Activity Assay Protocol

-

Plate Setup:

-

Add assay buffer to all wells.

-

Add the enzyme working solution to the appropriate wells. Include a "no enzyme" control to measure background substrate hydrolysis.

-

If screening for inhibitors, add the test compounds to the desired wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature. Include a "vehicle" control (e.g., DMSO) for the inhibitor solvent.

-

-

Reaction Initiation:

-

Prepare a working solution of the Boc-Glu(OBzl)-Gly-Arg-AMC HCl substrate by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 10-100 µM).

-

Initiate the reaction by adding the substrate working solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain a linear reaction rate (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For each sample, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Subtract the rate of the "no enzyme" control from all other rates to correct for background.

-

Convert the corrected rates (RFU/min) to the rate of product formation (µmol/min) using the slope from the AMC standard curve.

-

Enzyme activity can be expressed in various units, such as µmol/min/mg of enzyme.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Substrate Concentration | 10 - 100 µM | Should be optimized for each enzyme. Ideally, the concentration should be at or below the Km for inhibitor studies. |

| Enzyme Concentration | Varies | Should be titrated to ensure a linear reaction rate within the desired assay time. |

| Assay Buffer pH | 7.0 - 8.5 | Optimal pH is enzyme-dependent. |

| Incubation Temperature | 25 - 37 °C | Should be kept constant throughout the experiment. |

| Excitation Wavelength | 340 - 360 nm | Refer to your instrument's specifications for optimal settings. |

| Emission Wavelength | 440 - 460 nm | Refer to your instrument's specifications for optimal settings. |

Troubleshooting and Technical Insights

Substrate Solubility

A primary challenge with this substrate is its poor solubility in aqueous solutions.

-

Expert Tip: Always prepare a concentrated stock solution in 100% anhydrous DMSO. When diluting into the aqueous assay buffer, ensure rapid and thorough mixing to prevent precipitation. It is advisable to prepare the final substrate working solution just before use.

Inner Filter Effect

At high substrate or product concentrations, the emitted fluorescence can be reabsorbed by other molecules in the solution, leading to a non-linear relationship between fluorescence and concentration.

-

Field-Proven Insight: To mitigate the inner filter effect, it is recommended to work with substrate concentrations that result in a total absorbance of less than 0.1 at the excitation and emission wavelengths. If high concentrations are necessary, correction factors may need to be applied.

Enzyme Instability

Proteases can be prone to autolysis or denaturation, especially at low concentrations.

-

Self-Validating System: The inclusion of 0.1% BSA in the assay buffer can help stabilize the enzyme. Always keep enzyme solutions on ice and perform control experiments to ensure the enzyme activity is stable over the course of the assay.

Applications in Research and Drug Discovery

The robust and sensitive nature of the assay using Boc-Glu(OBzl)-Gly-Arg-AMC HCl makes it highly suitable for various applications.

High-Throughput Screening (HTS) for Inhibitors

This substrate is an excellent tool for HTS campaigns to identify inhibitors of Factor IXa and Factor XIIa.[4][5] The simple "mix-and-read" format is amenable to automation and allows for the rapid screening of large compound libraries. The assay can be adapted to 384-well or even 1536-well formats to increase throughput.

Enzyme Kinetics and Characterization

This assay can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the target proteases. This information is crucial for understanding the enzyme's efficiency and for characterizing the mechanism of action of inhibitors.

Investigating the Coagulation Cascade

By providing a means to specifically measure the activity of Factor IXa and Factor XIIa, this substrate facilitates research into the intricate mechanisms of the blood coagulation cascade and its role in both hemostasis and thrombosis.

Conclusion

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a versatile and sensitive fluorogenic substrate that serves as a powerful tool for researchers and drug development professionals. Its ability to be cleaved by key coagulation factors and trypsin-like enzymes allows for the detailed investigation of their activity and the screening for potent and specific inhibitors. By understanding the principles of the assay, adhering to robust experimental protocols, and being aware of potential technical challenges, researchers can leverage this substrate to advance our understanding of critical biological processes and to accelerate the discovery of novel therapeutics.

References

-

Chem-Impex. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMCHCl. Retrieved from [Link]

-

PeptaNova. (n.d.). Boc-Glu(OBzl)-Ala-Arg-AMC. Retrieved from [Link]

-

PeptaNova. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC HCl. Retrieved from [Link]

-

Sanford Burnham Prebys. (n.d.). High-Throughput Screening. Retrieved from [Link]

-

Yeshiva University. (2021, April 27). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Glu(OBzl)-Gly-Arg-AMC › PeptaNova [peptanova.de]

- 3. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]

- 4. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.yu.edu [repository.yu.edu]

An In-depth Technical Guide to Boc-Glu(OBzl)-Gly-Arg-AMC HCl for the Assay of Trypsin-like Proteases

This guide provides a comprehensive technical overview of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC HCl, designed for researchers, scientists, and drug development professionals. Herein, we delve into the substrate's core principles, practical applications, and the nuances of experimental design and execution for the robust characterization of trypsin-like protease activity.

Foundational Principles: Understanding Fluorogenic Protease Substrates

The use of fluorogenic peptide substrates is a well-established and powerful method for determining protease specificity and activity.[1] These substrates are comprised of a peptide sequence recognized by a specific protease, which is conjugated to a fluorescent reporter molecule, or fluorophore. In its intact state, the fluorogenic substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of a specific amide bond within the peptide sequence, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to provide a quantitative measure of enzyme activity.

Boc-Glu(OBzl)-Gly-Arg-AMC HCl belongs to a class of substrates that utilize 7-amino-4-methylcoumarin (AMC) as the fluorescent reporter group. The amide bond between the C-terminal arginine of the peptide and the amino group of AMC is the target for cleavage by trypsin-like proteases. Once cleaved, the free AMC molecule is highly fluorescent, with an excitation maximum around 340-360 nm and an emission maximum in the 440-460 nm range.

The Subject of Our Study: Boc-Glu(OBzl)-Gly-Arg-AMC HCl

Molecular Characteristics:

| Property | Value | Source |

| Molecular Formula | C35H46ClN7O9 | [2] |

| Molecular Weight | 744.2 g/mol | [2] |

| Full Chemical Name | Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride | [2] |

| CAS Number | 133448-22-3 | [2] |

Structural Features and Rationale:

The design of Boc-Glu(OBzl)-Gly-Arg-AMC HCl incorporates several key features to ensure its utility as a specific and reliable tool for studying trypsin-like proteases:

-

Peptide Sequence (Glu-Gly-Arg): The P1 residue, Arginine (Arg), is a primary determinant for cleavage by trypsin and trypsin-like enzymes, which exhibit a strong preference for cleaving after basic amino acids. The Glycine (Gly) at the P2 position and the protected Glutamic acid (Glu(OBzl)) at the P3 position contribute to the substrate's specificity for certain proteases within this family. For instance, the P2-Gly preference is noted for Factor Xa.[1]

-

N-terminal Blocking Group (Boc): The tert-butyloxycarbonyl (Boc) group protects the N-terminus of the peptide, preventing unwanted side reactions and ensuring that the substrate is not degraded by aminopeptidases.

-

Side-Chain Protection (OBzl): The benzyl ester (OBzl) protects the side-chain carboxyl group of the glutamic acid residue. This prevents potential side reactions and can influence the substrate's solubility and interaction with the target enzyme.

-

Fluorophore (AMC): As previously discussed, 7-amino-4-methylcoumarin is a widely used fluorophore in protease assays due to its favorable spectral properties and significant increase in fluorescence upon liberation from the peptide.

Mechanism of Action: A Visual Representation

The enzymatic cleavage of Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a straightforward hydrolytic reaction. The diagram below illustrates this process.

Caption: Enzymatic cleavage of Boc-Glu(OBzl)-Gly-Arg-AMC HCl.

Target Proteases and Applications

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a versatile substrate for a range of trypsin-like serine proteases. Its primary applications include:

-

Enzyme Activity Assays: Quantifying the catalytic activity of purified or recombinant proteases.

-

Inhibitor Screening: Identifying and characterizing potential inhibitors of target proteases in drug discovery workflows.

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).

Known Target Proteases:

-

Trypsin: A well-characterized digestive serine protease.

-

Coagulation Factor IXa: A crucial enzyme in the intrinsic pathway of blood coagulation.[3]

-

Coagulation Factor XIIa: An enzyme involved in the initiation of the intrinsic coagulation pathway and the kallikrein-kinin system.[3]

-

Coagulation Factor XIa: Another key component of the intrinsic coagulation pathway.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for utilizing Boc-Glu(OBzl)-Gly-Arg-AMC HCl in common experimental settings. It is imperative to optimize these conditions for your specific enzyme and experimental setup.

Reagent Preparation and Storage

-

Substrate Stock Solution:

-

Dissolve Boc-Glu(OBzl)-Gly-Arg-AMC HCl in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.

-

-

Assay Buffer: A common assay buffer for serine proteases is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl2.[1] The addition of a non-ionic detergent such as 0.01% Tween-20 can help to prevent enzyme aggregation and improve assay performance.[1]

-

Enzyme Solution: Prepare a stock solution of the purified or recombinant protease in a suitable buffer. The optimal buffer will depend on the specific enzyme and should be determined empirically. Store the enzyme solution in aliquots at -80°C. On the day of the experiment, thaw the enzyme on ice and prepare working dilutions in the assay buffer.

Standard Enzyme Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare the Reaction Mixture: In each well of a black, flat-bottom 96-well plate, add the components in the following order:

-

Assay Buffer

-

Substrate Solution (diluted from the stock to the desired final concentration)

-

Enzyme Solution (diluted to the desired final concentration)

-

Include appropriate controls:

-

No-Enzyme Control: Assay buffer and substrate solution only. This will determine the background fluorescence of the substrate.

-

No-Substrate Control: Assay buffer and enzyme solution only. This will account for any intrinsic fluorescence of the enzyme preparation.

-

-

-

Initiate the Reaction: The reaction is typically initiated by the addition of the enzyme solution.

-

Monitor Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (Excitation: ~350-360 nm, Emission: ~440-460 nm).

-

Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration sufficient to obtain a linear initial reaction rate. The optimal reaction time will depend on the enzyme concentration and activity.

Determination of Kinetic Parameters (Km and Vmax)

-

Experimental Setup:

-

Use a fixed, low concentration of the enzyme. This concentration should be chosen to ensure that the initial reaction rate is linear over the course of the measurement.

-

Prepare a series of substrate concentrations ranging from well below to well above the anticipated Km. A typical range might be 0.1x to 10x the estimated Km.

-

-

Data Collection:

-

For each substrate concentration, measure the initial reaction velocity (v₀) by monitoring the linear increase in fluorescence over time.

-

Convert the change in relative fluorescence units (RFU) per unit time to the rate of product formation (moles/second) using a standard curve of free AMC.

-

-

Data Analysis:

-

Plot the initial velocity (v₀) as a function of the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis: v₀ = (Vmax * [S]) / (Km + [S])

-

Alternatively, linearize the data using a Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plot, although non-linear regression is generally preferred for its accuracy.

-

Workflow for Kinetic Parameter Determination:

Caption: Workflow for determining Km and Vmax.

Troubleshooting and Scientific Integrity

Robust and reproducible data is the cornerstone of scientific research. The following points will help ensure the integrity of your results when using Boc-Glu(OBzl)-Gly-Arg-AMC HCl.

Potential Sources of Error and Interference:

-

Compound Autofluorescence: When screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC, leading to false-positive or false-negative results.[3] It is crucial to perform a control experiment where the fluorescence of each test compound is measured in the absence of the enzyme and substrate.

-

Fluorescence Quenching: Some compounds can absorb light at the excitation or emission wavelengths of AMC, leading to a decrease in the measured fluorescence signal (quenching).[3] This can be misinterpreted as enzyme inhibition. A control experiment with free AMC and the test compound can help to identify quenchers.

-

Inner Filter Effect: At high substrate or product concentrations, the solution can absorb a significant amount of the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. It is important to work within a concentration range where this effect is negligible.

-

Substrate/Product Instability: Ensure that the substrate and the liberated AMC are stable under the assay conditions (pH, temperature, buffer components) for the duration of the experiment.

-

Enzyme Instability: Proteases can be prone to autolysis or denaturation. It is important to handle the enzyme properly (e.g., keeping it on ice) and to establish the stability of the enzyme under the chosen assay conditions.

Troubleshooting Common Issues:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | Substrate degradation; Contaminated reagents; Autofluorescence of plate or buffer components. | Use fresh substrate stock; Use high-purity reagents and assay buffer; Test different black microplates. |

| No or Low Signal | Inactive enzyme; Incorrect buffer conditions (pH, ionic strength); Incorrect instrument settings. | Use a new aliquot of enzyme; Optimize buffer conditions; Verify excitation/emission wavelengths and gain settings on the plate reader. |

| Non-linear Reaction Progress Curves | Substrate depletion; Enzyme instability; Product inhibition; Inner filter effect. | Use a lower enzyme concentration or a shorter reaction time; Check enzyme stability; Perform experiments to test for product inhibition; Use lower substrate/product concentrations. |

Conclusion

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a valuable tool for the sensitive and continuous measurement of trypsin-like protease activity. By understanding the underlying principles of fluorogenic assays and carefully designing and executing experiments, researchers can obtain high-quality, reproducible data for a wide range of applications, from basic enzymology to high-throughput drug screening. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful implementation of this versatile substrate in your research endeavors.

References

-

Kawabata, S., Miura, T., & Morita, T. (n.d.). Boc-Glu(OBzl)-Ala-Arg-AMC. PeptaNova. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219031, Boc-Glu(OBzl)-Gly-Arg-AMC HCl. Retrieved from [Link]

-

Wang, X., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Preliminary Investigation of Protease Activity with Boc-Glu(OBzl)-Gly-Arg-AMC HCl

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Proteases and the Power of Fluorogenic Assays

Proteases, a ubiquitous class of enzymes, are fundamental regulators of virtually every biological process. From digestion and blood coagulation to cell signaling and apoptosis, their precise catalytic activity—the cleavage of peptide bonds—is critical for maintaining cellular and organismal homeostasis. Consequently, dysregulated protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making proteases a major class of therapeutic targets[1].

The preliminary investigation of a protease's function or the screening for its inhibitors hinges on robust, sensitive, and reliable activity assays. Among the most powerful tools for this purpose are fluorogenic assays. These assays employ synthetic peptide substrates that are intrinsically non-fluorescent or have their fluorescence internally quenched. Upon proteolytic cleavage, a fluorophore is released, generating a quantifiable signal that is directly proportional to enzyme activity. This guide provides an in-depth technical framework for conducting a preliminary investigation of protease activity using the specific fluorogenic substrate, Boc-Glu(OBzl)-Gly-Arg-AMC HCl .

Section 1: The Science of the Substrate and Assay Principle

Understanding the Tool: Boc-Glu(OBzl)-Gly-Arg-AMC HCl

This substrate is a synthetic tetrapeptide derivative designed to probe the activity of specific serine proteases. Let's dissect its structure to understand its function:

-

Boc- (tert-Butyloxycarbonyl): An N-terminal protecting group that enhances stability and prevents non-specific degradation from the amino-terminus[2].

-

-Glu(OBzl)-Gly-Arg-: This is the peptide recognition sequence. The enzyme's specificity is dictated by its ability to bind and cleave a particular amino acid sequence.

-

Arg (Arginine) at P1: The arginine residue is at the P1 position, the amino acid immediately preceding the cleavage site. This makes the substrate a prime target for trypsin-like serine proteases, which have a deep, negatively charged S1 binding pocket that preferentially accommodates the long, positively charged side chains of arginine or lysine[3]. This is a key determinant for the substrate's utility with enzymes like trypsin , coagulation Factor IXa , and coagulation Factor XIIa [3][4].

-

Gly (Glycine) at P2: The small, flexible glycine residue at the P2 position is often well-tolerated by many proteases and can be crucial for proper positioning of the P1 residue within the active site[5].

-

Glu(OBzl) (gamma-Benzyl-Glutamate) at P3: The P3 residue contributes to the binding affinity and specificity. While less critical than the P1 residue, interactions at the S3 subsite can significantly influence the rate of catalysis[6]. The bulky, protected glutamate residue helps to fulfill the steric and electronic requirements of the target proteases' extended substrate-binding clefts.

-

-

-AMC (7-amino-4-methylcoumarin): This is the fluorophore. It is linked to the C-terminus of the arginine via an amide bond.

The Principle of Fluorescence De-quenching

The core of the assay lies in a phenomenon known as fluorescence quenching. When the AMC fluorophore is covalently attached to the peptide backbone, its fluorescence is suppressed. This is because the electronic environment of the amide bond quenches the excited state of the coumarin ring system.

When a target protease recognizes and cleaves the amide bond between Arginine and AMC, the AMC molecule is liberated. Freed from the quenching effect of the peptide, the AMC fluoresces brightly when excited with light at the appropriate wavelength. The rate of increase in fluorescence intensity is therefore directly proportional to the rate of substrate cleavage, which reflects the activity of the protease.

Caption: Mechanism of fluorogenic substrate cleavage.

Section 2: Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity.

Reagent Preparation and Handling

Critical Insight: The stability of both the enzyme and the substrate is paramount. Improper handling is a primary source of assay failure.

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point for coagulation factors and trypsin is a Tris-based or HEPES buffer.

-

Recommended Buffer for Factor IXa/XIIa: 50 mM Tris-HCl, 100-150 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) 6000, pH 7.4 - 8.0[7]. The calcium is essential for the structural integrity and activity of many coagulation factors, while BSA or PEG helps to prevent non-specific adsorption of the enzyme to surfaces.

-

Recommended Buffer for Trypsin: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Calcium ions also help to stabilize trypsin and prevent autolysis.

-

-

Substrate Stock Solution (10 mM): The substrate is not readily soluble in aqueous buffers.

-

Weigh out the required amount of Boc-Glu(OBzl)-Gly-Arg-AMC HCl.

-

Dissolve in 100% high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex briefly to ensure complete dissolution.

-

Store in small aliquots at -20°C or -80°C, protected from light and moisture. Expert Tip: Repeated freeze-thaw cycles can lead to substrate degradation; use a fresh aliquot for each experiment.

-

-

Enzyme Stock and Working Solutions: Proteases are susceptible to degradation and autolysis.

-

Reconstitute lyophilized enzyme in a buffer recommended by the supplier, often at a high concentration (e.g., 1 mg/mL).

-

Store the high-concentration stock in small aliquots in a glycerol-containing buffer at -80°C to prevent freezing-induced denaturation[8].

-

On the day of the experiment, prepare a fresh working solution by diluting the stock into cold Assay Buffer. Keep the working solution on ice at all times. Causality: Low temperatures drastically reduce the rate of autolysis, preserving the enzyme's activity until it is added to the reaction.

-

-

Free AMC Standard Stock Solution (1 mM): For data quantification, a standard curve is essential.

-

Dissolve pure 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM.

-

Store in aliquots at -20°C, protected from light.

-

Assay Execution in a 96-Well Plate Format

This workflow is designed for a fluorescence plate reader.

Caption: Experimental workflow for the protease activity assay.

Step-by-Step Method:

-

Prepare AMC Standard Curve: In a black, clear-bottom 96-well plate, prepare a serial dilution of the 1 mM AMC stock in Assay Buffer to yield final concentrations from 0 to ~10 µM. The "0" concentration well (Assay Buffer only) will serve as your blank.

-

Set Up Reaction Wells: In separate wells, add the components in the order listed in the table below. It is crucial to add the enzyme last to initiate the reaction.

| Component | Sample Wells | Enzyme Control | Substrate Control |

| Assay Buffer | X µL | X µL | X µL |

| Substrate | Y µL | - | Y µL |

| Enzyme | Z µL | Z µL | - |

| Total Volume | 100 µL | 100 µL | 100 µL |

-

Initiate and Read:

-

Pre-incubate the plate containing all components except the enzyme at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme working solution to the "Sample Wells" and "Enzyme Control" wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the same temperature.

-

Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm [9][10][11].

-

Recommended Starting Concentrations

| Parameter | Recommended Range | Rationale |

| Enzyme | 1 - 50 nM | Should be low enough to ensure the reaction rate is linear for an extended period. Determined empirically. |

| Substrate | 10 - 100 µM | Should be at or below the Michaelis constant (Kₘ) for initial rate studies to ensure sensitivity to inhibitors. Higher concentrations can be used for Vₘₐₓ determination. |

| Temperature | 37°C | Physiologically relevant for mammalian enzymes. Can be adjusted to optimize for specific enzymes. |

| Final DMSO | < 2% (v/v) | High concentrations of DMSO can inhibit or denature enzymes. Ensure the final concentration from the substrate stock is minimal. |

Section 3: Data Analysis and Interpretation

-

Blank Subtraction: For both the AMC standard curve and the kinetic assay wells, subtract the average fluorescence of the blank wells (Assay Buffer only) from all readings.

-

Generate the AMC Standard Curve: Plot the blank-subtracted fluorescence values (Relative Fluorescence Units, RFU) of the AMC standards against their known concentrations (in pmol/well). Perform a linear regression to obtain the slope of the line. The slope represents the fluorescence per mole of AMC (RFU/pmol).

-

Determine the Initial Velocity (V₀): For each enzyme reaction well, plot RFU against time (minutes). Identify the linear portion of the curve (usually the first 10-20 minutes) and calculate the slope. This slope is the initial velocity (V₀) in RFU/min.

-

Calculate Protease Activity: Convert the rate from RFU/min to pmol/min using the slope from the AMC standard curve.

-

Activity (pmol/min) = (V₀ in RFU/min) / (Slope of AMC Standard Curve in RFU/pmol)

-

-

Normalize Activity: To compare results across different experiments or enzyme preparations, normalize the activity to the amount of enzyme added to the well.

-

Specific Activity (pmol/min/µg) = Activity (pmol/min) / (µg of enzyme per well)

-

Section 4: Troubleshooting and Ensuring Assay Integrity

A robust assay anticipates and controls for potential artifacts. This section provides a logical framework for diagnosing common issues.

Caption: Troubleshooting decision tree for the fluorogenic protease assay.

| Problem | Potential Cause | Validation & Solution |

| High Background Signal (High RFU in "Substrate Control" well) | 1. Substrate Autohydrolysis: The amide bond may be unstable and hydrolyzing spontaneously. | Check the age and storage of the substrate stock. Prepare a fresh dilution from a new aliquot. Protect from light. |

| 2. Contaminated Reagents: Buffer components or water may be fluorescent. | Measure the fluorescence of the Assay Buffer alone. Use high-purity reagents (e.g., Milli-Q water, fresh buffer stocks). | |

| No or Very Low Signal (Flat line in "Sample Wells") | 1. Inactive Enzyme: The enzyme may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. | Use a new enzyme aliquot. Verify the buffer pH and composition are optimal for the enzyme. Run a positive control with a known active enzyme if available. |

| 2. Presence of an Inhibitor: The enzyme preparation or buffer may contain a contaminating protease inhibitor. | If using a crude enzyme source, consider purification. Ensure no EDTA is present if the protease is metal-dependent (though not typical for these serine proteases). | |

| 3. Incorrect Instrument Settings: Excitation/emission wavelengths are incorrect. | Verify instrument settings are appropriate for AMC (Ex: ~360 nm, Em: ~450 nm). Check that the correct filters or monochromator settings are selected. | |

| Non-Linear Reaction Rate (Curve plateaus quickly) | 1. Substrate Depletion: The enzyme concentration is too high, consuming a significant portion (>10-15%) of the substrate during the measurement period. | Decrease the enzyme concentration and repeat the assay. The initial velocity should be measured when substrate is not limiting. |

| 2. Enzyme Instability: The enzyme is losing activity over the course of the assay at 37°C. | Reduce the assay time or temperature. Ensure stabilizing agents like BSA or PEG are in the buffer. | |

| 3. Inner Filter Effect: At very high substrate or product concentrations, the solution can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. | Dilute the substrate and/or enzyme. This is less common at the recommended concentrations but can occur if they are exceeded. |

References

-

Baglia, F. A., Jameson, B. A., & Walsh, P. N. (1993). Identification and characterization of a binding site for factor XIIa in the Apple 4 domain of coagulation factor XI. Journal of Biological Chemistry, 268(6), 3838–3844. [Link]

-

Brandstetter, H., Bauer, M., Huber, R., Lollar, P., & Bode, W. (1995). X-ray structure of clotting factor IXa: active site and module structure related to Xase activity and hemophilia B. Proceedings of the National Academy of Sciences, 92(21), 9796-9800. [Link]

-

CellSystems GmbH. (n.d.). Human Factor IXa. Retrieved January 26, 2026, from [Link]

-

Di Cera, E. (2009). Serine proteases. IUBMB life, 61(5), 510-515. [Link]

-

PeptaNova GmbH. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC. Retrieved January 26, 2026, from [Link]

-

Gailani, D., & Renné, T. (2007). The intrinsic pathway of coagulation: a target for treating thromboembolic disease?. Journal of Thrombosis and Haemostasis, 5(6), 1104-1111. [Link]

-

Getz, E. B., et al. (2012). Role of P2 Glycine in Determining the Specificity of Antithrombin Reaction with Coagulation Proteases. PLoS ONE, 7(9), e44879. [Link]

-

The Bumbling Biochemist. (2023, February 23). Practical lab tips for working with protease inhibitor tablets [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219031, Boc-Glu(OBzl)-Gly-Arg-AMC HCl. Retrieved January 26, 2026, from [Link].

-

Pokhil, S., et al. (2019). New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. Molecules, 24(18), 3369. [Link]

-

Papoian, R., & Shpacovitch, V. (2017). Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa. Thrombosis and Haemostasis, 117(08), 1451-1460. [Link]

-

Pike, A. C. W., et al. (2019). Crystal structures of the recombinant β-factor XIIa protease with bound Thr-Arg and Pro-Arg substrate mimetics. Acta Crystallographica Section D: Structural Biology, 75(Pt 6), 551–561. [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved January 26, 2026, from [Link]

-

Ecat Foundation. (n.d.). Recommendations for Laboratory Measurement of FVIII and FIX type I inhibitors. Retrieved January 26, 2026, from [Link]

-

CellSystems GmbH. (n.d.). Product Information: Human Factor IXa. Retrieved January 26, 2026, from [Link]

-

Aniara. (2008). BIOPHEN Factor IXa (ACT. FIX) Ref. 221812. [Link]

- Google Patents. (1995).

-

Patsnap. (2024). What are Factor XIIa inhibitors and how do they work?. Synapse. [Link]

-

Tipton, K., & Davey, G. P. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. [Link]

-

Pozdnyakov, I. P., et al. (2017). Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma. Scientific reports, 7(1), 1-13. [Link]

-

Banik, S., Biswas, S., & Karmakar, S. (2018). Extraction, purification, and activity of protease from the leaves of Moringa oleifera. F1000Research, 7, 1133. [Link]

-

Proteopedia. (2023). Factor XIa. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023). Factor XII. Retrieved January 26, 2026, from [Link]

-

Pittman, D. D., et al. (2001). P3-P3′ Residues Flanking Scissile Bonds in Factor VIII Modulate Rates of Substrate Cleavage and Procofactor Activation by Thrombin. Journal of Biological Chemistry, 276(9), 6393-6401. [Link]

-

Interchim. (n.d.). Fluorogenic Substrates. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023). Coagulation. Retrieved January 26, 2026, from [Link]

-

PeptaNova GmbH. (n.d.). Boc-Glu(OBzl)-Ala-Arg-AMC. Retrieved January 26, 2026, from [Link]

-

Chem-Impex International, Inc. (n.d.). BOC-GLU(OBZL)-ALA-ARG-AMC HCL. Retrieved January 26, 2026, from [Link]

-

Chem-Impex International, Inc. (n.d.). Boc-Gly-Lys-Arg-AMCHCl. Retrieved January 26, 2026, from [Link]

Sources

- 1. ecat.nl [ecat.nl]

- 2. chemimpex.com [chemimpex.com]

- 3. Factor IX of the blood coagulation system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Glu(OBzl)-Gly-Arg-AMC › PeptaNova [peptanova.de]

- 5. Role of P2 Glycine in Determining the Specificity of Antithrombin Reaction with Coagulation Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P3-P3' Residues Flanking Scissile Bonds in Factor VIII Modulate Rates of Substrate Cleavage and Procofactor Activation by Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellsystems.eu [cellsystems.eu]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

High-Throughput Screening with Boc-Glu(OBzl)-Gly-Arg-AMC HCl: An Application Guide for Protease Drug Discovery

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC HCl in high-throughput screening (HTS) campaigns targeting key serine proteases. With a focus on scientific integrity and practical application, this document elucidates the underlying principles, offers robust protocols, and provides insights for successful assay development and execution.

Introduction: The Significance of Targeting Serine Proteases

Serine proteases are a large and diverse family of enzymes that play critical roles in a vast array of physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. The development of specific and potent inhibitors for these enzymes is a cornerstone of modern drug discovery.

High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify novel modulators of enzyme activity.[2] Fluorogenic substrates, such as Boc-Glu(OBzl)-Gly-Arg-AMC HCl, are pivotal to the success of these campaigns, offering a sensitive and continuous method for measuring enzymatic activity.[3]

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a synthetic peptide substrate specifically designed for monitoring the activity of several key serine proteases, most notably coagulation Factor IXa (FIXa) and Factor XIIa (FXIIa) , as well as trypsin and related enzymes.[4] Its design incorporates a protease recognition sequence (Glu-Gly-Arg) and a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by the adjacent peptide. Enzymatic cleavage at the C-terminal side of the Arginine residue liberates the highly fluorescent AMC moiety, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.

The Assay Principle: A Fluorescence-Based Approach to Measuring Protease Activity

The fundamental principle of an assay using Boc-Glu(OBzl)-Gly-Arg-AMC HCl lies in the enzymatic liberation of a fluorophore. In its intact form, the substrate exhibits minimal fluorescence due to quenching. Upon incubation with a target protease, the enzyme recognizes the specific amino acid sequence and cleaves the amide bond between the C-terminal Arginine and the AMC group. This cleavage event releases the AMC molecule, which is highly fluorescent upon excitation.

The workflow for this assay is conceptually straightforward, making it highly amenable to automation and high-throughput formats.

Figure 2: A typical high-throughput screening workflow.

Step-by-Step Protocol:

-

Compound Plating: Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of test compounds and controls (positive and negative) from the library plates to the 384-well assay plates. The final concentration of DMSO in the assay should be kept low, typically ≤1%.

-

Enzyme Addition: Add the optimized concentration of the target enzyme in the appropriate assay buffer to all wells. The volume should be chosen to achieve the desired final reaction volume (e.g., 10 µL).

-

Pre-incubation: Incubate the assay plates containing the compounds and the enzyme for a defined period (e.g., 15-30 minutes) at room temperature. This step allows for the binding of inhibitors to the enzyme before the addition of the substrate.

-

Reaction Initiation: Add the Boc-Glu(OBzl)-Gly-Arg-AMC HCl substrate at the optimized concentration in assay buffer to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the assay plates into a fluorescence plate reader and monitor the increase in fluorescence intensity (Ex: ~380 nm, Em: ~460 nm) over time (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

Data Analysis

Proper data analysis is crucial for identifying true hits from a large dataset.

Calculation of Percent Inhibition

The initial reaction rates (slopes of the kinetic reads) are used to calculate the percent inhibition for each test compound.

-

% Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))

Where:

-

Rate_compound is the reaction rate in the presence of the test compound.

-

Rate_pos_control is the average reaction rate of the positive controls (enzyme + substrate).

-

Rate_neg_control is the average reaction rate of the negative controls (e.g., enzyme + substrate + potent inhibitor).

Hit Identification and Confirmation

Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample population) are considered primary hits. These hits should be re-tested in a confirmation screen to eliminate false positives.

IC₅₀ Determination

Confirmed hits should be further characterized by determining their half-maximal inhibitory concentration (IC₅₀).

-

Perform a dose-response experiment by testing the hit compounds over a range of concentrations (e.g., 8-12 concentrations in a semi-log dilution series).

-

Calculate the percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [5]

Troubleshooting Common HTS Issues

| Issue | Potential Cause(s) | Troubleshooting Steps |

| High well-to-well variability | Inconsistent dispensing, bubbles in wells, plate edge effects. | Calibrate and maintain liquid handlers. Centrifuge plates after reagent addition. Avoid using the outer wells of the plate. |

| Fluorescent compound interference | Test compounds are intrinsically fluorescent at the assay wavelengths. | Pre-read the compound plates at the assay's excitation and emission wavelengths to identify and flag fluorescent compounds. [6] |

| Fluorescence quenching | Test compounds absorb light at the excitation or emission wavelengths. | Implement a counter-screen with free AMC to identify compounds that quench the fluorescence signal. |

| Low Z'-factor | Suboptimal reagent concentrations, unstable reagents, high background. | Re-optimize enzyme and substrate concentrations. Prepare fresh reagents. Ensure the use of high-quality, black assay plates. |

| Time-dependent inhibition | Slow-binding or irreversible inhibitors. | Analyze the kinetic data for non-linear progress curves. The apparent IC₅₀ may decrease with longer pre-incubation times. |

Conclusion

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a versatile and sensitive fluorogenic substrate that is well-suited for the high-throughput screening of inhibitors against key serine proteases such as Factor IXa and Factor XIIa. By following the detailed protocols and optimization strategies outlined in this guide, researchers can develop robust and reliable HTS assays to accelerate the discovery of novel therapeutics. A thorough understanding of the assay principle, meticulous assay development, and rigorous data analysis are the cornerstones of a successful screening campaign.

References

-

BIOPHEN Factor IXa (ACT. FIX) Ref. 221812. (2008). Aniara. [Link]

-

Factor XIIa Activity Assay Kit (Colorimetric). (n.d.). BioVision. [Link]

-

Boc-Glu(OBzl)-Gly-Arg-AMC. (n.d.). PeptaNova. [Link]

-

Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma. (2023). Journal of Medicinal Chemistry. [Link]

-

High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. (2014). Antiviral Research. [Link]

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

-

Interference and Artifacts in High-content Screening. (2012). Assay Guidance Manual. [Link]

-

High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. (2023). Virology Journal. [Link]

-

The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagulation. (2000). Thrombosis and Haemostasis. [Link]

-

Kinetic Characterization of the Protein Z-dependent Protease Inhibitor Reaction with Blood Coagulation Factor Xa. (2004). Journal of Biological Chemistry. [Link]

-

Interference with Fluorescence and Absorbance. (2012). Assay Guidance Manual. [Link]

-

High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. (2014). Antiviral Research. [Link]

-

Protease Assays. (2012). Assay Guidance Manual. [Link]

-

Chromogenic Factor VIII and Factor IX Assays. (n.d.). Practical-Haemostasis.com. [Link]

-

Factor VIII and Factor IX Activity Measurements for Hemophilia Diagnosis and Related Treatments. (2020). Seminars in Thrombosis and Hemostasis. [Link]

-

Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2016). ACS Sensors. [Link]

-

What are the main techniques used in protease inhibitor screening? (2024). DIFF Biotech. [Link]

-

Blood Coagulation Factor IX: Purification, Isolation, Activation. (2017). Western Washington University. [Link]

-

Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]

-

Infinium HTS Assay Reference Guide. (2019). Illumina. [Link]

-

Critical evaluation of kinetic schemes for coagulation. (2021). bioRxiv. [Link]

-

Full article: ELISA-based competitive trypsin inhibition assay. (2021). Taylor & Francis Online. [Link]

-

A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease. (2017). PLOS Pathogens. [Link]

-

High-Affinity Fluorogenic Substrate for Tissue Transglutaminase Reveals Enzymatic Hysteresis. (2023). Biochemistry. [Link]

-

Troubleshooting. (2024). YouTube. [Link]

-

Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

CAS 133448-25-6 BOC-GLU(OBZL)-ALA-ARG-AMC HCL. (n.d.). AHH Chemical. [Link]

-

Boc-Glu(OBzl)-Gly-Arg-AMC HCl | C35H46ClN7O9 | CID 16219031. (n.d.). PubChem. [Link]

-

Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

-

Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022). STAR Protocols. [Link]

-

Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (2014). Journal of Biomolecular Screening. [Link]

-

Chromogenic & Fluorogenic Substrates. (n.d.). BioMedica Diagnostics. [Link]

-

Screening of HIV-1 Protease Using a Combination of an Ultra-High-Throughput Fluorescent-Based Assay and RapidFire Mass Spectrometry. (2015). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

-

Boc-Glu(OBzl)-Gly-Arg-AMC. (n.d.). PeptaNova. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What are the main techniques used in protease inhibitor screening? - DIFF Biotech [shop.diff-biotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Glu(OBzl)-Gly-Arg-AMC › PeptaNova [peptanova.de]

- 5. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fluorogenic Substrate Boc-Glu(OBzl)-Gly-Arg-AMC HCl in Plasma Samples

Introduction: Unveiling Proteolytic Activity in Plasma with a Sensitive Fluorogenic Probe

The quantification of protease activity in complex biological matrices such as human plasma is a critical aspect of diagnostics, drug development, and fundamental research. Plasma proteases, particularly serine proteases involved in the coagulation cascade, play pivotal roles in hemostasis and thrombosis.[1] Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a fluorogenic substrate meticulously designed for the sensitive and specific measurement of trypsin-like serine protease activity.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this substrate in plasma samples.

The core principle of this assay lies in the enzymatic cleavage of the amide bond between the C-terminal arginine residue of the peptide sequence and the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. However, upon proteolytic cleavage, the AMC moiety is liberated, yielding a robust fluorescent signal that is directly proportional to the enzymatic activity.[3] This method offers high sensitivity, enabling the detection of low levels of protease activity, and is amenable to a continuous kinetic format, allowing for the detailed study of enzyme kinetics.

This document will delve into the mechanistic underpinnings of the assay, provide detailed, step-by-step protocols for its implementation with plasma samples, and offer insights into data analysis and troubleshooting, ensuring the generation of reliable and reproducible results.

Mechanism of Action: A Fluorescence-Based Reporter System

The Boc-Glu(OBzl)-Gly-Arg-AMC HCl substrate is a tetrapeptide derivative strategically engineered for high specificity towards certain serine proteases. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the glutamic acid side chain is protected by a benzyl ester (OBzl), enhancing substrate stability. The peptide sequence, -Gly-Arg-, is a recognition motif for several trypsin-like proteases, including coagulation factors such as Factor IXa and Factor XIIa.

The enzymatic reaction culminates in the hydrolysis of the Arg-AMC bond, releasing the highly fluorescent 7-amino-4-methylcoumarin. The fluorescence of free AMC can be monitored in real-time, providing a continuous measure of enzyme activity.

Figure 1: Enzymatic cleavage of Boc-Glu(OBzl)-Gly-Arg-AMC HCl.

Key Experimental Considerations for Plasma Samples

Working with plasma presents unique challenges due to its complex composition, including high protein content, endogenous proteases and inhibitors, and inherent fluorescence. Careful consideration of the following factors is paramount for a successful assay.

Anticoagulant Selection

The choice of anticoagulant for blood collection can significantly impact protease activity.[4] The three most common anticoagulants are EDTA, heparin, and citrate.[5]

-

EDTA is a strong chelator of divalent cations and is generally suitable for many protease assays.[6]

-

Heparin acts by potentiating antithrombin III and can interfere with assays involving coagulation factors. It can also inhibit PCR if downstream nucleic acid analysis is planned.[7]

-

Citrate is a weaker calcium chelator and is the standard anticoagulant for coagulation studies.

For general protease activity screening, EDTA plasma is often a suitable choice. However, if the focus is on the coagulation cascade, citrated plasma is recommended.

Plasma Sample Preparation

-

Blood Collection: Collect whole blood into tubes containing the chosen anticoagulant.

-

Centrifugation: Centrifuge the blood at 1500 x g for 15 minutes at 4°C to pellet the blood cells.

-

Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

-

Storage: Use fresh plasma immediately or aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Inner Filter Effect (IFE)

Plasma's inherent color and turbidity can lead to the inner filter effect, where the excitation and/or emission light is absorbed by the sample matrix, leading to an underestimation of the true fluorescence signal.[8][9] This effect can be corrected for by measuring the absorbance of the plasma at the excitation and emission wavelengths and applying a correction factor, or by using specific instrument settings if available.[10][11]

Experimental Protocols

Materials and Reagents

-

Boc-Glu(OBzl)-Gly-Arg-AMC HCl (powder)

-

Human plasma (prepared as described above)

-

7-Amino-4-methylcoumarin (AMC) standard

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

Black, opaque 96-well microplates

-

Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)